molecular formula C15H17N5O B315012 1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE

1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B315012
M. Wt: 283.33 g/mol
InChI Key: OXLDSLYGUOZGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a tetrazole ring, a naphthalene moiety, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common route includes the alkylation of 2-methoxynaphthalene with an appropriate alkylating agent to introduce the ethyl group. This is followed by the formation of the tetrazole ring through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene moiety would yield naphthoquinones, while reduction of the tetrazole ring would yield primary amines.

Scientific Research Applications

1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the tetrazole ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1-naphthaleneboronic acid: Shares the naphthalene moiety but has different functional groups.

    1-(2-Methoxynaphthyl)boronic acid: Similar structure but lacks the tetrazole ring.

    Benzyl 1-naphthyl ketone: Contains the naphthalene moiety but has a ketone functional group instead of a tetrazole ring[][4].

Uniqueness

1-ETHYL-N-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both the tetrazole ring and the naphthalene moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

1-ethyl-N-[(2-methoxynaphthalen-1-yl)methyl]tetrazol-5-amine

InChI

InChI=1S/C15H17N5O/c1-3-20-15(17-18-19-20)16-10-13-12-7-5-4-6-11(12)8-9-14(13)21-2/h4-9H,3,10H2,1-2H3,(H,16,17,19)

InChI Key

OXLDSLYGUOZGFB-UHFFFAOYSA-N

SMILES

CCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OC

Canonical SMILES

CCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OC

solubility

23.4 [ug/mL]

Origin of Product

United States

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